molecular formula C12H10ClNO2S B15304065 Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate

Cat. No.: B15304065
M. Wt: 267.73 g/mol
InChI Key: HPRRXGWLBKBXTD-UHFFFAOYSA-N
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Description

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a synthetic intermediate belonging to the class of 1,3-thiazole derivatives. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and natural products, and is a common feature in many FDA-approved drugs . This specific compound, characterized by a 2-chloro substituent on the thiazole ring and a benzyl acetate group, is primarily valued as a versatile building block for the synthesis of more complex, pharmacologically active molecules . Researchers utilize such chlorinated thiazole esters in multi-step organic synthesis to develop novel hybrid compounds and heterocyclic scaffolds for biological evaluation . The core thiazole structure is known to impart significant biological activities. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological properties in scientific research, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects . For instance, various thiazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines and inhibiting cell migration . Other research applications include the development of new inhibitors for specific kinases, such as RIPK3, which is a target in cancer therapy . The structural motif of this compound makes it a valuable precursor in the discovery and optimization of new therapeutic agents, particularly in anticancer and antimicrobial research programs. The chlorine atom and the ester group on the thiazole ring offer reactive sites for further chemical modifications, allowing for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C12H10ClNO2S/c13-12-14-10(8-17-12)6-11(15)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

HPRRXGWLBKBXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CSC(=N2)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Thiazole Derivatives

A foundational approach involves the alkylation of preformed thiazole intermediates. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a common precursor, undergoes hydrazinolysis to form 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, which is subsequently functionalized. For instance, refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine monohydrate in methanol yields the hydrazide intermediate in 90% efficiency. Benzylation is then achieved via nucleophilic substitution using benzyl halides in dimethylformamide (DMF) with lithium hydride as a base, yielding the target ester.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Hydrazide Formation Hydrazine monohydrate, MeOH, reflux 90%
Benzylation Benzyl bromide, LiH, DMF, room temp 75-85%

Condensation Reactions with Chlorinated Intermediates

Alternative routes leverage chlorinated thiazole precursors. Patent WO2014132270A2 discloses a process where 2-(2-chloro-1,3-thiazol-4-yl)acetic acid is esterified with benzyl alcohol under acidic conditions. The reaction employs toluene as a solvent and p-toluenesulfonic acid as a catalyst, achieving 80-88% yields after 6–8 hours at 110°C. This method emphasizes the importance of anhydrous conditions to prevent hydrolysis of the chloro-thiazole moiety.

Side Reactions and Mitigation

  • Hydrolysis of the chloro-thiazole group to hydroxyl derivatives occurs in aqueous media, necessitating strict moisture control.
  • Byproducts such as benzyl chloride are minimized via stoichiometric precision and inert atmospheres.

Catalytic Methods for Enhanced Efficiency

Recent advancements focus on catalytic systems to improve atom economy. Cobalt acetylacetonate and potassium bromide, under oxygen pressure (1.0–1.1 MPa), facilitate oxidative esterification of 2-(2-chloro-1,3-thiazol-4-yl)acetic acid with benzyl alcohol. This method, adapted from analogous ketone syntheses, achieves 70-75% yields at 70–75°C within 5–6 hours.

Advantages of Catalytic Approaches

  • Reduced reliance on stoichiometric bases or acids.
  • Scalability for industrial production due to shorter reaction times.

Reaction Optimization and Kinetic Insights

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in benzylation steps, while toluene optimizes esterification by azeotropic removal of water. Elevated temperatures (70–110°C) accelerate kinetics but risk thermal degradation of the thiazole ring, necessitating careful monitoring.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals at δ 7.35–7.45 ppm (benzyl aromatic protons) and δ 4.60 ppm (ester CH2).

Industrial-Scale Production Challenges

Cost and Raw Material Availability

Benzyl alcohol and chlorinated thiazole precursors are commercially available but incur high costs at multi-kilogram scales. Sourcing alternatives, such as recyclable benzylating agents or in situ thiazole synthesis, is an active area of research.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The chloro group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl [2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate (Compound 3, )
  • Key Features: Incorporates a quinazolinone ring fused to the thiazole.
  • Comparison: The quinazolinone moiety introduces additional hydrogen-bonding sites and aromaticity, likely enhancing target binding affinity compared to the simpler chloro-thiazole structure. However, increased molecular complexity may reduce synthetic accessibility .
Ethyl 2-(4-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate ()
  • Key Features : Benzothiazole core with a 2-oxo group and chloro substituent.
  • Comparison: The benzothiazole system’s fused aromatic ring enhances planarity and π-π stacking interactions, whereas the oxo group adds polarity. This may improve solubility but reduce blood-brain barrier penetration relative to the non-fused thiazole in the target compound .
tert-Butyl Octyl 2-(2-Chloro-1,3-thiazol-4-yl)-2-fluoroacetate ()
  • Key Features : Fluoro substituent and mixed ester groups (tert-butyl and octyl).
  • Comparison : The fluoro group increases electronegativity and metabolic stability. The bulky tert-butyl and long-chain octyl esters drastically enhance lipophilicity, suggesting prolonged half-life but slower hydrolysis compared to benzyl esters .
Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate ()
  • Key Features : Acetamido substituent on the thiazole.
  • However, steric hindrance may reduce binding efficiency compared to the smaller chloro group .
Ethyl [2-(2-Benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate ()
  • Key Features : Benzoylhydrazinyl side chain.
  • Comparison : The hydrazine linker enables chelation or secondary interactions, which could be advantageous in metal-binding therapies. However, increased polarity may limit bioavailability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Thiazole Substituent Ester Group Key Properties
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate 281.73 (calc.) 2-Chloro Benzyl High lipophilicity, slow ester hydrolysis
Ethyl [2-(2-methyl-4-oxoquinazolin-3-yl)-1,3-thiazol-4-yl]acetate 343.36 2-Methyl-4-oxoquinazolinyl Ethyl Moderate solubility, enhanced target affinity
Ethyl 2-(4-chloro-2-oxo-benzothiazol-3-yl)acetate 300.76 4-Chloro-2-oxo Ethyl Polar, limited membrane permeability
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate 214.25 2-Acetamido Methyl Hydrogen-bonding capacity, moderate lipophilicity

Q & A

Basic Research Question

  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions on the thiazole ring. For instance, the chloro-thiazole proton exhibits a distinct downfield shift (~7.5–8.5 ppm) in ¹H NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software confirms bond lengths and angles. For example, the C–Cl bond in the thiazole ring typically measures ~1.72 Å, consistent with similar structures .
  • Validation : Tools like PLATON check for structural errors (e.g., missed symmetry or incorrect space groups).

What strategies can address discrepancies in biological activity data for thiazole derivatives like this compound?

Advanced Research Question

  • Data Normalization : Control for batch-to-batch variability in compound purity using HPLC (≥95% purity threshold) .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like tyrosinase or glucokinase. Compare binding conformations with analogous compounds (e.g., ethyl 2-(2-amino-thiazol-4-yl)acetate derivatives) .
  • Reproducibility : Validate assays across multiple cell lines or enzymatic models. For example, inconsistencies in IC₅₀ values may arise from differences in membrane permeability or assay pH .

How do hydrogen-bonding patterns and crystal packing influence the physicochemical stability of this compound?

Advanced Research Question

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs between thiazole N and acetate O).
  • Packing Effects : Use Mercury Software to analyze intermolecular interactions. For example, π-π stacking of benzyl groups may enhance thermal stability, while chloro-thiazole motifs influence solubility .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) and monitor changes via PXRD to correlate packing defects with instability .

What computational methods are effective in predicting the ADMET properties of this compound during early-stage drug discovery?

Advanced Research Question

  • In-Silico Tools : SwissADME predicts logP (~2.5–3.5) and aqueous solubility, while PreADMET evaluates CYP450 inhibition risks .
  • Toxicity Alerts : Rule-based systems (e.g., Derek Nexus) flag thiazole-related hepatotoxicity. Cross-validate with experimental Ames tests for mutagenicity .
  • Parameter Tuning : Adjust substituents (e.g., replacing benzyl with methyl groups) to optimize bioavailability while retaining activity .

How can researchers troubleshoot challenges in refining the crystal structure of this compound using SHELX?

Advanced Research Question

  • Common Issues :
    • Disorder : Model overlapping benzyl/chloro groups using PART instructions in SHELXL .
    • Twining : Test for twin laws (e.g., -h, -k, -l) via PLATON and refine with TWIN/BASF commands .
  • Validation : Check R1/wR2 convergence (<5% discrepancy). Use ORTEP to visualize anisotropic displacement ellipsoids for accuracy.

What reaction mechanisms explain the electrophilic substitution behavior of the thiazole ring in this compound?

Advanced Research Question

  • Mechanistic Pathways :
    • Electrophilic Attack : The chloro group at position 2 directs incoming electrophiles to position 5 via resonance stabilization. For example, nitration occurs at position 5 in concentrated HNO₃/H₂SO₄ .
    • Nucleophilic Substitution : The 4-position acetate group can undergo hydrolysis (e.g., NaOH/EtOH) to form carboxylic acid derivatives .
  • Kinetic Studies : Monitor reactions via LC-MS to identify intermediates and propose rate laws .

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